molecular formula C17H16N2O4 B5859589 N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine

Cat. No.: B5859589
M. Wt: 312.32 g/mol
InChI Key: LMIVQCASWBKUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine is an organic compound characterized by its unique structure, which includes a nitrobenzodioxole moiety and an indene amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine typically involves multi-step organic reactions. One common approach starts with the nitration of 1,3-benzodioxole to introduce the nitro group. This is followed by a Friedel-Crafts alkylation to attach the indene moiety. The final step involves the reduction of the nitro group to form the amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated products.

Scientific Research Applications

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also play a role in modulating the compound’s activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
  • 4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-N-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-19(21)15-8-17-16(22-10-23-17)7-13(15)9-18-14-5-4-11-2-1-3-12(11)6-14/h4-8,18H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIVQCASWBKUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NCC3=CC4=C(C=C3[N+](=O)[O-])OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.